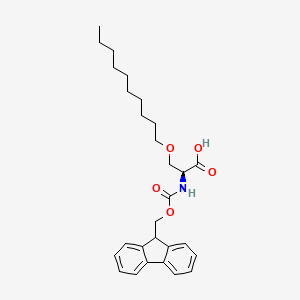

(S)-Fmoc-2-amino-3-decyloxy-propionic acid

Description

Context of Unnatural Amino Acids (UAAs) in Contemporary Chemical Biology and Organic Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids naturally encoded in the genome. nih.govbitesizebio.comqyaobio.com Their incorporation into peptides and proteins is a powerful strategy to introduce novel chemical and biological properties. nih.gov UAAs can be synthesized chemically or through biological methods and are used to enhance protein stability, improve drug bioavailability, and increase catalytic activity. nih.gov

The introduction of UAAs with diverse side chains—such as those containing carbonyls, azides, alkynes, or long alkyl chains—allows for more complex and diverse modification reactions, making them invaluable tools for studying protein structure and function. In drug discovery, UAAs are crucial for creating peptidomimetics with improved pharmacological profiles, including enhanced stability against enzymatic degradation. qyaobio.com The ability to substitute a natural amino acid with a UAA at a specific point has become a valuable molecular tool in protein engineering, allowing for the introduction of altered physicochemical and biological properties. nih.gov

Significance of Lipidated Amino Acid Derivatives as Building Blocks

The chemical synthesis of lipidated peptides can be challenging, making the availability of pre-lipidated amino acid building blocks highly valuable. nih.govacs.org These building blocks, such as (S)-Fmoc-2-amino-3-decyloxy-propionic acid, can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. chemimpex.comnih.gov The length and nature of the lipid chain can be varied to fine-tune the biological activity and pharmacokinetic properties of the resulting lipopeptide. nih.gov For instance, the attachment of C12-C16 aliphatic chains has been shown to modulate the antimicrobial and antifungal activity of peptides. nih.gov

Role of the Fmoc Protection Strategy in Advanced Synthetic Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.comresearchgate.netchempep.com The Fmoc strategy is favored for its mild deprotection conditions, typically using a weak base like piperidine, which are compatible with a wide range of sensitive amino acid side chains and modifications, such as glycosylation and phosphorylation. altabioscience.com This orthogonality—the ability to remove the N-terminal protecting group without cleaving the peptide from the resin or removing side-chain protecting groups—is a key advantage over older methods like the Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. altabioscience.comresearchgate.net

The Fmoc group's stability under acidic conditions allows for the use of acid-labile protecting groups for amino acid side chains, which can then be removed simultaneously with cleavage of the peptide from the solid support in the final step. peptide.com The Fmoc SPPS methodology is also highly amenable to automation, which has greatly accelerated the synthesis of complex peptides. altabioscience.com The availability of a vast array of high-purity Fmoc-protected amino acids, including unnatural and lipidated derivatives like this compound, has made this strategy incredibly versatile and widely adopted in both academic research and industrial pharmaceutical production. altabioscience.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H37NO5 |

| Molecular Weight | 467.6 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S) |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side Chain | O-decyl (decyloxy) |

This table is generated based on typical data for this compound and may vary slightly between suppliers.

Table 2: Comparison of Peptide Synthesis Protection Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |

| Compatibility | Good for sensitive modifications | Can degrade sensitive groups |

| Automation | Highly compatible | Less common in modern automation |

This table provides a general comparison of the two most common strategies in solid-phase peptide synthesis. altabioscience.comresearchgate.net

Properties

IUPAC Name |

(2S)-3-decoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO5/c1-2-3-4-5-6-7-8-13-18-33-20-26(27(30)31)29-28(32)34-19-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25-26H,2-8,13,18-20H2,1H3,(H,29,32)(H,30,31)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCZMOHERCSSSC-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Fmoc 2 Amino 3 Decyloxy Propionic Acid and Analogues

Stereoselective Chemical Synthesis Approaches

The precise control of stereochemistry at the α-carbon is paramount in the synthesis of amino acids for biological applications. Several powerful strategies have emerged to address this challenge, enabling the asymmetric synthesis of non-natural amino acids with high enantiopurity.

Asymmetric Catalysis in Non-Natural Amino Acid Synthesis

Asymmetric catalysis stands as a cornerstone for the efficient synthesis of chiral non-natural α-amino acids. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A common precursor for the synthesis of β-alkoxy-α-amino esters is L-serine, which can undergo intramolecular α-alkylation. For instance, β-alkoxy-α-amino esters derived from L-serine have been shown to yield α-alkoxymethyl cyclic amino esters with high enantiomeric excess (up to 94% ee) when treated with a strong base like cesium hydroxide (B78521) in DMSO. acs.org

Another powerful approach involves the enantioconvergent cross-coupling of racemic α-halo-α-amino acid derivatives with organometallic reagents. Nickel-catalyzed cross-couplings, for example, have been successfully employed for the synthesis of a variety of protected unnatural α-amino acids. nih.gov This method is tolerant of a wide range of functional groups and proceeds under mild conditions. nih.gov While not explicitly demonstrated for a 3-decyloxy substituent, the versatility of this methodology suggests its potential applicability.

The general principle of these catalytic approaches is summarized in the table below:

| Catalytic Strategy | Key Features | Potential Applicability to (S)-2-amino-3-decyloxy-propionic acid |

| Intramolecular Alkylation | Utilizes readily available chiral precursors like L-serine. Relies on memory of chirality. | A plausible route starting from O-decyl-L-serine. |

| Enantioconvergent Cross-Coupling | Employs racemic starting materials with a chiral catalyst. Broad substrate scope. | Could potentially be adapted for the introduction of the decyloxypropyl side chain. |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., α-amino-β-keto esters) using a chiral catalyst. | Applicable if a suitable prochiral precursor with the decyloxy moiety can be synthesized. researchgate.net |

Azlactone-Based Methodologies for α-Amino Acid Derivatives

Azlactones, or oxazolones, are versatile intermediates in amino acid synthesis. The Erlenmeyer-Plöchl reaction, a classic example, involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which can then be converted to the desired α-amino acid. Modern advancements have focused on developing stereoselective variants of azlactone chemistry.

While specific examples for the synthesis of 3-alkoxy-propionic acid derivatives via azlactone methodologies are not prevalent in the literature, the general principles could be adapted. A hypothetical route could involve the reaction of an appropriate azlactone with a decyloxy-containing electrophile or the use of a decyloxy-substituted aldehyde in an Erlenmeyer-Plöchl type synthesis followed by asymmetric reduction. The versatility of azlactones stems from their multiple reactive sites, allowing for a variety of chemical transformations.

C-H Activation Strategies for Functionalized Amino Acids

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and modification of amino acids. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Photoredox catalysis, for example, has been utilized for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a convenient route to unnatural α-amino acids. nih.gov

For a target like (S)-2-amino-3-decyloxy-propionic acid, a C-H activation strategy might involve the direct introduction of the decyloxy group onto an alanine (B10760859) derivative. However, achieving regioselectivity at the β-carbon of alanine can be challenging. A more plausible approach would be the functionalization of a glycine (B1666218) derivative. Biocatalytic C-H amination of carboxylic acid esters via nitrene transfer has also been developed, offering a direct route to α-amino esters. nih.gov

Biocatalytic Routes for Chiral N-Functionalized Amino Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of chiral amino acids, several classes of enzymes are particularly relevant.

Aminopeptidases and amidases have been successfully used for the kinetic resolution of racemic amino acid amides, providing access to both L- and D-amino acids with high optical purity. symeres.com While this is a resolution-based approach, it is highly effective and scalable. symeres.com

For the specific challenge of forming the ether linkage in molecules like (S)-2-amino-3-decyloxy-propionic acid, enzymes from primary metabolism are of interest. For instance, archaeal prenyltransferases have been shown to catalyze the formation of ether-linked lipids with perfect control over the stereochemistry at the glycerol (B35011) unit. nih.gov While these enzymes typically act on pyrophosphate substrates, their ability to form ether bonds in a highly selective manner highlights the potential for engineering such biocatalysts for the synthesis of ether-containing amino acids. nih.govresearchgate.net

The following table summarizes key biocatalytic approaches and their potential relevance:

| Biocatalytic Approach | Enzyme Class | Principle | Relevance to (S)-2-amino-3-decyloxy-propionic acid |

| Kinetic Resolution | Aminopeptidases, Amidases | Stereospecific hydrolysis of one enantiomer of a racemic amino acid amide. | A viable method to obtain the enantiopure amino acid from a racemic precursor. symeres.com |

| Ether Bond Formation | Prenyltransferases (e.g., GGGPS) | Catalyzes the formation of ether linkages with high stereocontrol. | A potential future direction for the direct biocatalytic synthesis of the decyloxy side chain. nih.gov |

| Nitrene Transfer | Engineered Protoglobins | Catalyzes the enantioselective intermolecular α-C−H amination of carboxylic acid esters. | Could be explored for the direct amination of a 3-decyloxypropionic acid ester. nih.gov |

Solid-Phase Synthesis Principles for Fmoc-Protected Derivatives

(S)-Fmoc-2-amino-3-decyloxy-propionic acid is primarily designed for use in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS allows for the efficient and automated assembly of peptides on an insoluble resin support. bachem.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the most widely used SPPS strategy due to its base-lability, which allows for mild deprotection conditions. altabioscience.com

Orthogonal Protecting Group Strategies in Fmoc-SPPS

The success of SPPS relies on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. nih.gov In Fmoc-based SPPS, the temporary Nα-Fmoc group is removed at each cycle with a mild base, typically piperidine. uci.edu In contrast, the permanent protecting groups on the amino acid side chains are designed to be stable to these basic conditions but are cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). altabioscience.com

For an amino acid like this compound, the decyloxy side chain is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Therefore, it does not require an additional protecting group. However, when incorporating other functionalized amino acids into a peptide chain alongside it, a careful selection of orthogonal side-chain protecting groups is crucial.

The table below lists common side-chain protecting groups used in Fmoc-SPPS and their cleavage conditions:

| Amino Acid | Side-Chain Functionality | Common Protecting Group | Cleavage Condition |

| Aspartic Acid, Glutamic Acid | Carboxylic Acid | tert-Butyl (tBu) | Strong Acid (TFA) |

| Lysine, Ornithine | Amine | tert-Butoxycarbonyl (Boc) | Strong Acid (TFA) |

| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl (tBu) | Strong Acid (TFA) |

| Cysteine | Thiol | Trityl (Trt) | Strong Acid (TFA) |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (TFA) |

| Histidine | Imidazole | Trityl (Trt) | Strong Acid (TFA) |

The compatibility of this compound with these standard orthogonal protecting group strategies makes it a versatile building block for the synthesis of complex and lipophilic peptides. chemimpex.comnih.gov

Coupling Chemistries for Fmoc-Amino Acid Integration

The integration of this compound and its analogues into a growing peptide chain is a critical step governed by the principles of peptide bond formation. This process necessitates the activation of the carboxylic acid moiety of the incoming Fmoc-amino acid to facilitate nucleophilic attack by the free amino group of the resin-bound peptide. embrapa.brcreative-peptides.com The choice of coupling chemistry is paramount, as it directly influences reaction efficiency, speed, and the preservation of stereochemical integrity, particularly the prevention of racemization. peptide.combachem.com A variety of coupling reagents have been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, each with distinct mechanisms and applications. peptide.combachem.com

Carbodiimide-Based Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic reagents for activating carboxylic acids. peptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the peptide to form the desired peptide bond. embrapa.br However, this intermediate is also susceptible to intramolecular rearrangement, forming a stable N-acylurea, and can promote racemization of the activated amino acid. peptide.compeptide.com

To mitigate these side reactions, coupling reactions involving carbodiimides are almost invariably performed in the presence of nucleophilic additives. uniurb.it 1-Hydroxybenzotriazole (HOBt) is a conventional additive that traps the O-acylisourea intermediate to form an HOBt-active ester. peptide.com This active ester is more stable than the O-acylisourea, less prone to racemization, and reacts efficiently with the amine component to yield the peptide. peptide.com DIC is often preferred over DCC in solid-phase peptide synthesis (SPPS) because the resulting byproduct, diisopropylurea, is soluble in standard organic solvents like N,N-dimethylformamide (DMF) and can be easily washed away, whereas the dicyclohexylurea from DCC is largely insoluble and can complicate purification. bachem.compeptide.com

Phosphonium and Aminium/Uronium Salt Reagents

In recent years, phosphonium and aminium/uronium salt-based reagents have become popular due to their high coupling efficiency, rapid reaction times, and low propensity for racemization. bachem.com These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid of the Fmoc-amino acid. embrapa.brbachem.com

Phosphonium salts , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), activate the carboxylic acid to form a benzotriazolyl ester. These reagents are particularly effective for coupling sterically hindered amino acids and are also suitable for cyclization reactions. bachem.compeptide.com

Aminium/Uronium salts , including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), its tetrafluoroborate (B81430) analogue (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are among the most widely used coupling reagents in modern Fmoc-SPPS. bachem.compeptide.com Structural studies have revealed that reagents like HBTU and TBTU exist as aminium salts rather than uronium structures. peptide.com They react with the carboxylate to form an active ester, leading to rapid amide bond formation with minimal side reactions. embrapa.brpeptide.com HATU, which is based on the superior 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) additive, is particularly effective at preventing racemization and accelerating coupling, even for challenging sequences.

Alternative and Specialized Coupling Strategies

For particularly difficult couplings, such as those involving N-methylated or other sterically demanding amino acids, more potent coupling strategies may be employed. The use of pre-formed Fmoc-amino acid chlorides represents a highly reactive approach. researchgate.netgoogle.com These can be generated by treating the Fmoc-amino acid with reagents like thionyl chloride. researchgate.net The resulting acid chloride couples rapidly and efficiently, often without the need for additional coupling reagents, and has been shown to be effective in preventing racemization. researchgate.netgoogle.com

The development of novel coupling additives also continues to refine peptide synthesis. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a highly efficient and, crucially, non-explosive alternative to benzotriazole-based additives like HOBt and HOAt. uniurb.it Calorimetry assays have confirmed the lower risk associated with Oxyma, making it a safer choice for both manual and automated synthesis while demonstrating a remarkable capacity to suppress racemization and ensure high coupling efficiency. uniurb.it

The selection of a coupling method for integrating this compound depends on factors such as the scale of the synthesis, the nature of the peptide sequence, and cost considerations. For routine synthesis, DIC/HOBt or DIC/Oxyma offers a reliable and cost-effective solution. bachem.comuniurb.it For more challenging sequences or when maximum efficiency is required, aminium reagents like HBTU or HATU are the preferred choice. bachem.com

Table 1: Common Coupling Reagents for Fmoc-Amino Acid Integration

| Reagent Acronym | Full Name | Class | Key Features & Applications |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | One of the first coupling reagents used; byproduct is insoluble in most organic solvents. peptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Byproduct is soluble in common SPPS solvents, making it suitable for automated synthesis. bachem.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble reagent and byproduct, ideal for solution-phase synthesis or modifying proteins in aqueous media. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective for sterically hindered couplings and peptide cyclization. bachem.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very popular, efficient, and fast-acting reagent with low racemization, especially with HOBt. bachem.compeptide.com |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | Based on HOAt; highly efficient for difficult couplings and minimizes racemization. bachem.com |

Table 2: Comparison of Common Coupling Additives

| Additive Acronym | Full Name | Key Features | Safety Considerations |

|---|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Standard additive used with carbodiimides to suppress racemization and side reactions by forming active esters. peptide.com | Benzotriazole derivatives exhibit explosive properties under certain conditions. uniurb.it |

| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt in reducing racemization, particularly for challenging couplings like those involving histidine. uniurb.it | Benzotriazole derivatives exhibit explosive properties under certain conditions. uniurb.it |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Performance is comparable or superior to HOBt and HOAt in suppressing racemization and improving efficiency. uniurb.it | Confirmed by calorimetry assays to have a much lower risk of explosion compared to benzotriazole-based additives. uniurb.it |

Table 3: Mentioned Chemical Compounds

| Compound Name | Acronym/Abbreviation |

|---|---|

| This compound | - |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N-dimethylformamide | DMF |

| 1-Hydroxybenzotriazole | HOBt |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| N,N-Diisopropylethylamine | DIPEA |

| N-methylmorpholine | NMM |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| Thionyl chloride | - |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma |

Applications of S Fmoc 2 Amino 3 Decyloxy Propionic Acid in Peptide and Protein Engineering Research

Incorporation into Peptidomimetics and Modified Peptides

The introduction of non-standard amino acids like (S)-Fmoc-2-amino-3-decyloxy-propionic acid into peptide sequences is a key strategy in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.

Design and Chemical Synthesis of Lipopeptides

This compound is instrumental in the design and synthesis of lipopeptides, which are peptides conjugated to a lipid moiety. The long alkyl chain of the decyloxy group imparts a hydrophobic character to the peptide, facilitating its interaction with lipid membranes.

The synthesis of lipopeptides incorporating this amino acid derivative is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group on the N-terminus of the amino acid is temporarily masked, and is removed at each cycle to allow for the coupling of the next amino acid in the sequence. altabioscience.com

General Steps for Lipopeptide Synthesis using this compound:

| Step | Description |

| Resin Preparation | A suitable resin, such as Rink amide resin, is chosen to support the growing peptide chain. |

| First Amino Acid Coupling | The C-terminal amino acid of the desired peptide is coupled to the resin. |

| Iterative Deprotection and Coupling | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, and the next Fmoc-protected amino acid in the sequence is coupled. This cycle is repeated for each amino acid in the peptide. |

| Incorporation of the Lipophilic Amino Acid | This compound is introduced at the desired position in the peptide sequence during one of the coupling steps. |

| Cleavage and Deprotection | Once the peptide sequence is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed. |

| Purification and Characterization | The crude lipopeptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. |

The lipophilic nature of the decyloxy side chain can enhance the peptide's ability to anchor to or insert into cell membranes, a property that is actively explored in the development of new therapeutic agents and research tools. mdpi.comuit.no

Influence on Peptide Conformation and Stability in Research Models

The incorporation of this compound into a peptide can significantly influence its three-dimensional structure and stability. The hydrophobic decyloxy side chain can drive the peptide to adopt specific conformations, particularly in aqueous or lipid environments.

In aqueous solutions, the hydrophobic side chains may promote peptide aggregation to minimize their exposure to water. Conversely, in the presence of lipid bilayers or micelles, the decyloxy group can act as a membrane anchor, inducing the peptide to adopt a more ordered structure, such as an alpha-helix or a beta-sheet, at the lipid-water interface. nih.gov This induced structure is often critical for the biological activity of membrane-active peptides.

Biophysical Techniques for Studying Peptide Conformation and Stability:

| Technique | Information Obtained |

| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure content (e.g., alpha-helix, beta-sheet) of the peptide in different environments. biopharmaspec.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the three-dimensional structure of the peptide at atomic resolution. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Also provides information about the secondary structure of the peptide. biopharmaspec.com |

| Fluorescence Spectroscopy | Can be used to study the local environment of specific amino acid residues and the peptide's interaction with membranes. |

| Differential Scanning Calorimetry (DSC) | Measures the thermal stability of the peptide. |

Research in this area aims to understand how the precise positioning of such lipophilic residues can be used to control peptide folding and stability, which is crucial for designing peptides with specific functions. mq.edu.auresearchgate.net

Advanced Protein Bioconjugation and Genetic Code Expansion Studies

Beyond peptide synthesis, this compound can be utilized in more advanced protein engineering techniques to create proteins with novel properties and functions.

Site-Specific Introduction of Functionalized Amino Acids into Proteins

Genetic code expansion techniques allow for the site-specific incorporation of non-canonical amino acids (ncAAs), such as a derivative of (S)-2-amino-3-decyloxy-propionic acid, into proteins during translation. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and a unique codon (e.g., the amber stop codon) that is not used for any of the 20 canonical amino acids. eurocarb2025.comnih.gov

By introducing a decyloxy-containing amino acid at a specific site in a protein, researchers can create a protein with a built-in lipid anchor. This allows for the precise control over the protein's localization to cell membranes or other lipidic structures. This approach is valuable for studying protein-membrane interactions and for the development of membrane-targeted protein therapeutics. nih.gov

Creation of Artificial Biocatalytic Systems for Academic Investigation

The principles of de novo enzyme design can be applied to create artificial biocatalytic systems with novel functions. nih.gov The incorporation of non-canonical amino acids with unique chemical properties is a powerful tool in this endeavor. By strategically placing a lipophilic amino acid like (S)-2-amino-3-decyloxy-propionic acid within a protein scaffold, it is possible to create an enzyme that is active at the interface of aqueous and lipid phases.

Such an artificial enzyme could be designed to catalyze reactions involving hydrophobic substrates that are poorly soluble in water. The decyloxy side chain would serve to anchor the enzyme to a lipidic environment, such as a micelle or a lipid bilayer, where it can interact with its substrate. nih.gov This approach opens up possibilities for developing novel biocatalysts for applications in synthetic chemistry and biotechnology.

Engineering of Functional Protein Scaffolds for Research Applications

Protein scaffolds are structurally stable proteins that can be engineered to display new functions. The introduction of non-canonical amino acids can be used to impart novel properties to these scaffolds.

By incorporating (S)-2-amino-3-decyloxy-propionic acid into a protein scaffold, it is possible to create a scaffold with membrane-anchoring capabilities. biorxiv.org This can be used to display functional domains on the surface of cells or to create platforms for studying membrane-associated biological processes. For example, a membrane-anchored scaffold could be used to present a specific ligand to a cell surface receptor, allowing for the study of the downstream signaling events. nih.gov

The ability to engineer protein scaffolds with precise control over their localization and function is a rapidly advancing area of research with broad applications in cell biology, drug discovery, and synthetic biology. arxiv.org

Self Assembly and Materials Science Research Involving S Fmoc 2 Amino 3 Decyloxy Propionic Acid

Principles of Fmoc-Amino Acid Self-Assembly

The self-assembly of Fmoc-amino acids into well-defined nanostructures is governed by a delicate balance of non-covalent interactions. nih.govmdpi.com These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, collectively drive the molecules to organize into thermodynamically stable, higher-order architectures. nih.gov The process is highly programmable, with the final structure being influenced by both the molecular design of the building block and the external environmental conditions. elsevierpure.comnih.gov For (S)-Fmoc-2-amino-3-decyloxy-propionic acid, the dominant forces are the aromatic interactions of the Fmoc group and the hydrophobic effects of the decyloxy tail.

The self-assembly of Fmoc-amino acids is largely driven by two principal non-covalent forces: π-π stacking and hydrophobic/lipophilic interactions. nih.gov The fluorenyl group of the Fmoc moiety is a large, planar aromatic system that promotes strong π-π stacking interactions between molecules. acs.orgmdpi.com This aromatic stacking is a primary organizing force, leading to the formation of the core of the self-assembled structures, often resulting in fibrillar morphologies. nih.govacs.org The inherent hydrophobicity of the Fmoc group also contributes significantly, driving the molecules to aggregate in aqueous environments to minimize contact with water. researchgate.netrsc.orgnih.gov

In this compound, these interactions are augmented by the presence of the C10 decyloxy chain. This long aliphatic tail introduces strong lipophilic and hydrophobic interactions, which work in concert with the Fmoc group's properties. chemimpex.comrsc.org This enhanced lipophilicity can lead to more stable and varied supramolecular structures. The interplay between the aromatic stacking of the Fmoc-groups and the hydrophobic aggregation of the decyloxy chains dictates the final architecture of the assembly, which can range from nanofibers and nanoribbons to more complex three-dimensional networks. acs.orgnih.gov Hydrogen bonding between the amino acid's carboxyl and amino groups further stabilizes these structures. acs.orgnih.gov

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly | Resulting Structure |

|---|---|---|---|

| π-π Stacking | Fluorenyl group (Fmoc) | Primary driving force for molecular association and ordering. nih.govacs.org | Formation of β-sheet-like arrangements and elongated fibrils. nih.gov |

| Hydrophobic/Lipophilic Interactions | Fmoc group and Decyloxy side chain | Drives aggregation in aqueous media to minimize exposure of non-polar regions. nih.govrsc.org | Stabilization of the fibrillar core and formation of larger bundles or networks. |

| Hydrogen Bonding | Amino acid backbone (Carboxyl and Amide groups) | Provides directional stability to the assembled structure. nih.govacs.org | Reinforces the extended β-sheet-like conformation within the nanofibers. nih.gov |

| Van der Waals Forces | Aliphatic decyloxy chain | Contribute to the close packing of the lipidated side chains. | Enhances the stability and mechanical properties of the final material. |

The morphology of self-assembled structures derived from Fmoc-amino acids can be precisely controlled by manipulating the solvent environment. rsc.org The choice of solvent or the composition of a solvent mixture can alter the balance of intermolecular forces, leading to different structural outcomes. researchgate.net A common method to induce self-assembly is the "solvent switch," where a good solvent in which the molecule is fully dissolved (like methanol, THF, or DMSO) is diluted with a poor solvent, typically water. mdpi.comacs.orgrsc.org This change in polarity triggers the aggregation and organization of the molecules. rsc.org

For lipidated compounds like this compound, the polarity of the solvent system is particularly critical. In highly polar solvents such as water, the strong hydrophobic effect will dominate, leading to rapid aggregation and the formation of dense structures. rsc.org Conversely, in less polar or mixed-solvent systems, the assembly process can be slower and more controlled, allowing for the formation of more defined and ordered architectures like nanofibers or nanotubes. researchgate.net The specific morphology—be it fibers, tubes, flowers, or crystalline structures—is highly dependent on factors like the solvent ratio, temperature, and concentration of the Fmoc-amino acid derivative. rsc.orgchemrxiv.org

Fabrication of Self-Assembled Nanostructures and Hydrogels

The programmed self-assembly of this compound and related molecules allows for the bottom-up fabrication of sophisticated nanomaterials. rsc.org A particularly important class of materials derived from these building blocks are hydrogels. These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming soft, hydrated materials that mimic biological tissues. nih.govmdpi.com

Self-assembled Fmoc-amino acid hydrogels are excellent candidates for creating bio-inspired scaffolds for 3D cell culture. nih.govfrontiersin.org These materials can mimic the nanofibrous structure of the natural extracellular matrix (ECM), providing a more physiologically relevant environment for cells compared to conventional 2D culture surfaces. researchgate.netnih.govfrontiersin.org The biocompatibility of amino acids makes these scaffolds generally non-cytotoxic. nih.govnih.gov

The properties of these hydrogels, such as stiffness, porosity, and ligand presentation, can be tuned by changing the concentration of the gelator or by co-assembling different Fmoc-amino acid derivatives. mdpi.comfrontiersin.org For instance, incorporating Fmoc-amino acids with specific cell-adhesion motifs (like RGD) can promote cell attachment and growth. frontiersin.org The lipidated nature of this compound could be leveraged to create scaffolds with specific hydrophobic domains, potentially influencing cell behavior or allowing for the sequestration and delivery of lipophilic signaling molecules. These 3D culture systems are valuable tools for research in tissue engineering, regenerative medicine, and disease modeling. researchgate.netnih.gov

| Property | Controlling Factor | Significance in Cell Culture | Research Application |

|---|---|---|---|

| Mechanical Stiffness | Concentration of the Fmoc-amino acid gelator. frontiersin.org | Influences cell differentiation, proliferation, and morphology. Mimics tissue-specific stiffness. | Studying mechanobiology, engineering specific tissues (e.g., cartilage, neural tissue). |

| Porosity | Gelation conditions (pH, solvent). mdpi.com | Allows for nutrient and oxygen diffusion to encapsulated cells and removal of waste products. | Long-term 3D cell culture, organoid development. researchgate.net |

| Biocompatibility | Amino acid building blocks. nih.gov | Ensures cell viability and function within the 3D scaffold. | In vivo tissue regeneration, cell transplantation. researchgate.net |

| Functionalization | Co-assembly with functionalized Fmoc-peptides (e.g., Fmoc-RGD). frontiersin.org | Promotes specific cell adhesion and signaling. | Creating bioactive scaffolds that guide cell behavior for tissue engineering. |

The self-assembled nanostructures of Fmoc-amino acids can also be engineered for applications in bioimaging and as research probes. bohrium.combeilstein-journals.org The inherent fluorescence of the Fmoc group can be utilized to visualize the structures, although its signal is often weak. mdpi.com A more common strategy is to functionalize the amino acid or co-assemble it with a molecule that has strong photophysical properties, such as a fluorescent dye or a quantum dot. beilstein-journals.org

For example, naphthalimide (NI) derivatives, known for their unique photophysical properties and stability, can be used as end-capping groups for amino acids to create luminescent materials suitable for imaging. beilstein-journals.org The self-assembly process concentrates these imaging agents into a small volume, potentially enhancing their signal and allowing for the visualization of cellular structures or processes. Lipidated derivatives like this compound could be particularly useful for creating probes that interact with or insert into cell membranes, allowing for the study of membrane dynamics. These engineered assemblies offer a versatile platform for developing next-generation contrast agents and diagnostic tools. nih.gov

Advanced Functional Materials Derived from Lipidated Fmoc-Amino Acids

The incorporation of a lipid chain, such as the decyloxy group in this compound, transforms the simple Fmoc-amino acid into an amphiphilic building block with enhanced functionality. chemimpex.com This "lipidation" creates a molecule with distinct hydrophilic (amino acid head) and hydrophobic (Fmoc and alkyl tail) regions, leading to more complex self-assembly behaviors and materials with novel properties.

These lipidated Fmoc-amino acids can form materials that interact strongly with biological membranes. uco.es The alkyl chain can intercalate into the lipid bilayer of cells, making these materials promising for applications in drug delivery, where they could act as carriers to improve the membrane permeability of therapeutic agents. chemimpex.com Furthermore, the co-assembly of lipidated and non-lipidated Fmoc-amino acids allows for the creation of composite materials with finely tuned properties. For example, co-assembling a hydrogel-forming Fmoc-amino acid with an antimicrobial lipidated one can produce a scaffold that both supports cell growth and prevents bacterial contamination. nih.govbeilstein-journals.org The ability to combine the structural-directing properties of the Fmoc group with the functional attributes of a lipid chain opens up possibilities for designing a wide range of advanced materials for bionanotechnology. nih.govbohrium.com

Integration in Responsive Supramolecular Systems

The integration of this compound into responsive supramolecular systems is an area of theoretical potential, largely extrapolated from the known behavior of similar Fmoc-amino acid derivatives. The self-assembly of such molecules is typically driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the amino acid backbones, and hydrophobic interactions involving the alkyl side chains.

For this compound, the long decyl chain would be expected to play a significant role in the self-assembly process, promoting strong hydrophobic interactions that could lead to the formation of ordered nanostructures such as fibers, ribbons, or sheets in aqueous environments. These structures could, in principle, form hydrogels.

Development of Advanced Carrier Systems in Research Contexts

In the realm of materials science, this compound is explored for its potential in creating novel functional polymers that can serve as advanced carrier systems. The lipophilic nature imparted by the decyloxy side chain is advantageous for the encapsulation and delivery of hydrophobic therapeutic agents.

The self-assembled nanostructures, such as nanofibers forming a hydrogel matrix, could serve as a depot for the sustained release of drugs. The hydrophobic domains created by the decyl chains within the supramolecular structure would provide a suitable environment for sequestering hydrophobic drug molecules. The release of the encapsulated drug would then be governed by diffusion through the hydrogel network or by the degradation of the self-assembled structure.

Furthermore, this compound is employed in bioconjugation processes. By attaching it to biomolecules, it is possible to create targeted drug delivery systems. For example, a peptide synthesized with this compound could be further conjugated to a targeting ligand that recognizes specific cells or tissues, thereby enhancing the delivery of a payload to the desired site.

Below is a table summarizing the potential research applications of this compound in the development of carrier systems.

| Research Application Area | Rationale | Potential Outcome |

| Functional Polymers | The compound's structure can be integrated into polymer chains to create materials with specific functionalities. | Development of novel polymers for applications in sensors and drug delivery systems. |

| Hydrophobic Drug Encapsulation | The decyloxy side chain enhances lipophilicity, creating favorable environments for hydrophobic molecules. | Improved loading and controlled release of poorly water-soluble drugs from a carrier system. |

| Targeted Drug Delivery | The compound can be used in bioconjugation to link therapeutic agents to targeting moieties. | Enhanced therapeutic efficacy and reduced off-target side effects of drugs. |

| Peptide-based Therapeutics | Its structural properties facilitate the creation of peptides with enhanced stability and membrane permeability. | Development of more effective peptide drugs that can cross biological membranes. |

It is important to note that while the properties of this compound make it a promising candidate for these applications, extensive, detailed research studies specifically demonstrating these functionalities are limited in the public domain. Much of its proposed utility is based on the established principles of self-assembly and drug delivery demonstrated by other, more commonly studied, long-chain alkylated Fmoc-amino acids.

Analytical and Computational Methodologies in Research on S Fmoc 2 Amino 3 Decyloxy Propionic Acid Assemblies

Spectroscopic Characterization Techniques for Supramolecular Structures

Spectroscopic methods are indispensable for probing the molecular interactions and chiral organization within the supramolecular structures formed by (S)-Fmoc-2-amino-3-decyloxy-propionic acid. These techniques provide insights into the roles of hydrogen bonding and π-π stacking in the self-assembly process. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the hydrogen bonding networks that stabilize the self-assembled structures. In studies of similar Fmoc-amino acids, characteristic shifts in the amide I (C=O stretching) and N-H stretching vibrational bands are monitored. mdpi.comresearchgate.net A shift to lower wavenumbers for these bands upon gelation or assembly indicates the formation of intermolecular hydrogen bonds, which are a key stabilizing force in the formation of structures like β-sheets. manchester.ac.ukresearchgate.net

UV-Visible and Fluorescence Spectroscopy: The aromatic Fmoc group is an excellent chromophore and fluorophore, making UV-Visible absorption and fluorescence spectroscopy powerful tools for studying its aggregation state. researchgate.net The self-assembly process is driven in part by π-π stacking of these fluorenyl groups. researchgate.net This stacking interaction leads to changes in the electronic environment, which can be observed as shifts in the absorption maximum (typically around 265 nm) or changes in the fluorescence emission intensity and wavelength (emission maximum often around 315 nm). researchgate.netnih.gov An increase in fluorescence intensity, for instance, can suggest the formation of aromatic interactions between the fluorenyl moieties. nih.gov

Circular Dichroism (CD) Spectroscopy: Given the chiral nature of this compound, CD spectroscopy is vital for investigating the transfer of chirality from the molecular level to the supramolecular scale. gre.ac.uk The CD spectrum of Fmoc-derivatives typically shows signals in the 250-320 nm range, which are associated with the electronic transitions of the fluorenyl group. mdpi.comnih.gov The appearance of strong CD signals upon assembly indicates that the Fmoc chromophores have adopted a highly ordered, chiral arrangement. mdpi.com Specific signals, such as a peak around 305 nm, are considered indicators of the coupling between fluorenyl chromophores, confirming their role in the formation of ordered molecular assemblies. mdpi.com This technique provides evidence for the formation of higher-order structures like helical twists. nih.gov

Table 1: Spectroscopic Techniques for Characterizing Supramolecular Assemblies

| Technique | Primary Information Gained | Typical Observations for Fmoc-Amino Acid Assemblies |

|---|---|---|

| FTIR Spectroscopy | Hydrogen bonding interactions | Shifts in amide I and N-H stretching bands to lower wavenumbers. mdpi.comresearchgate.net |

| UV-Visible Spectroscopy | π-π stacking of aromatic groups | Changes in absorbance intensity and wavelength shifts upon aggregation. acs.orgnih.gov |

| Fluorescence Spectroscopy | Environment of the Fmoc group and aggregation | Increase in fluorescence intensity and shifts in emission maxima. researchgate.netnih.gov |

| Circular Dichroism (CD) | Chiral organization and secondary structure | Appearance of strong signals in the 250-320 nm range, indicating ordered chiral packing. mdpi.comnih.gov |

Microscopic Analysis of Self-Assembled Architectures

Microscopy techniques are essential for the direct visualization of the morphology and hierarchical organization of the self-assembled structures at the nano- and micro-scale.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoscale architectures formed by the self-assembly of Fmoc-amino acid derivatives. It is commonly used to observe the formation of nanofibers, which are the fundamental building blocks of many hydrogels. manchester.ac.ukacs.org TEM images can reveal the dimensions of these fibers, such as their width and length, and how they entangle to form a three-dimensional network. researchgate.net Cryogenic TEM (cryo-TEM) is a specialized version that allows for the observation of the structures in a vitrified, near-native state, providing detailed insights into the fiber's morphology, such as revealing triple-stranded helical structures. acs.orgnih.gov

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and porous structure of the bulk material, such as a hydrogel. researchgate.netnih.gov This technique provides a visual understanding of the three-dimensional network that entraps the solvent. mdpi.com SEM analysis supports findings from other techniques by confirming the presence of an interconnected fibrillar network, which is responsible for the material's macroscopic properties. nih.gov

Table 2: Microscopic Techniques for Analyzing Self-Assembled Architectures

| Technique | Scale of Analysis | Key Findings for Fmoc-Amino Acid Assemblies |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Nanometer | Visualization of individual nanofibers, their dimensions, and morphology (e.g., helical structures). manchester.ac.ukacs.org |

| Scanning Electron Microscopy (SEM) | Micrometer to Nanometer | Characterization of the surface morphology and the interconnected 3D network of hydrogels. researchgate.netnih.gov |

Molecular Dynamics and Computational Modeling of Self-Assembly Processes

To complement experimental data, molecular dynamics (MD) simulations and computational modeling offer a molecular-level understanding of the self-assembly process. These methods can elucidate the thermodynamic driving forces and the specific intermolecular interactions that govern the formation of supramolecular structures. nih.govudel.edu

Atomistic and Coarse-Grained Simulations: MD simulations can model the behavior of this compound molecules in an aqueous environment. nih.gov By simulating the system over time, researchers can observe the initial stages of aggregation and the subsequent formation of ordered structures. nih.gov These simulations are crucial for identifying the primary interactions responsible for assembly, such as van der Waals forces, hydrogen bonds between the peptide backbones, and π-π stacking of the Fmoc groups. acs.orgnih.gov Simulations can predict how molecules orient themselves to form stable nanostructures, such as nanofibers or micelles. researchgate.net

Force Field Analysis: The accuracy of MD simulations depends heavily on the choice of force fields, which are sets of parameters that define the potential energy of the system. Various force fields can be tested and compared with experimental data to find the most accurate representation of the molecular system. nih.gov These computational studies help to refine the understanding of how the specific chemical structure of the molecule, including its decyloxy side chain, influences the self-assembly pathway and the final morphology of the assembled structures.

Table 3: Insights from Molecular Dynamics and Computational Modeling

| Computational Method | Objective | Information Provided |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulate the self-assembly process over time. | Dynamic representation of aggregation, formation of oligomers and fibrils, and stabilization energies. nih.govresearchgate.net |

| Interaction Analysis | Identify key non-covalent interactions. | Quantification of the roles of hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgnih.gov |

| Structural Prediction | Predict the final morphology of assemblies. | Models of stable nanostructures (e.g., nanofibers, nanotubes) consistent with experimental observations. nih.govresearchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Novel Analogues and Derivatives for Enhanced Functionality

The functional potential of (S)-Fmoc-2-amino-3-decyloxy-propionic acid is being expanded through the synthesis of novel analogues and derivatives. These modifications are primarily aimed at fine-tuning the self-assembly process and introducing new functionalities to the resulting supramolecular structures.

Researchers are exploring the systematic modification of the decyloxy side chain to modulate the hydrophobic interactions that are critical for self-assembly. By varying the length of the alkyl chain, introducing branching, or incorporating unsaturated bonds, it is possible to control the packing of the molecules and, consequently, the morphology and stability of the resulting nanostructures. For instance, longer alkyl chains can enhance hydrophobic interactions, leading to more stable assemblies, while bulkier side chains can influence the curvature of the resulting nanostructures. aalto.finih.gov

Furthermore, the introduction of functional groups onto the decyloxy chain is a promising avenue for creating "smart" materials. For example, terminal azide (B81097) or alkyne groups can be incorporated to allow for post-assembly modification via "click" chemistry. This would enable the attachment of bioactive molecules, fluorescent probes, or cross-linking agents to the surface of the self-assembled nanostructures, thereby expanding their utility in areas such as targeted drug delivery and biosensing. A new synthetic strategy has been developed for the N-alkylation of amino groups under mild conditions, which could be applied to modify the side chains of Fmoc-amino acids. nih.govresearchgate.net

The development of unnatural amino acids with diverse functionalities is another key area of exploration. For example, Fmoc-triazine amino acids with cationic or hydrophobic residues have been synthesized and used in the solid-phase synthesis of antimicrobial peptidomimetics. mdpi.com This highlights the potential for creating derivatives of this compound with tailored biological activities.

| Modification Strategy | Objective | Potential Impact on Functionality |

| Alkyl Chain Variation | Modulate hydrophobic interactions | Control over nanostructure morphology and stability |

| Functional Group Incorporation | Enable post-assembly modification | Creation of "smart" materials for targeted delivery and sensing |

| Unnatural Amino Acid Synthesis | Introduce novel biological activities | Development of peptidomimetics with enhanced therapeutic properties |

Advanced Integration into Complex Hierarchical Supramolecular Systems

A significant frontier in the application of this compound lies in its integration into multi-component, hierarchical supramolecular systems. The inherent self-assembly properties of this lipophilic building block make it an ideal candidate for co-assembly with other molecular components to create materials with enhanced complexity and functionality. mdpi.comacs.org

One approach involves the co-assembly of this compound with other Fmoc-amino acids possessing different side-chain functionalities, such as charged or aromatic groups. aalto.finih.gov This allows for the creation of heterogeneous nanostructures with defined domains, where the hydrophobic decyloxy chains can form a core that is shielded by more hydrophilic or functional peripheries. Such systems could be designed to encapsulate and protect sensitive cargo, with the surface properties tailored for specific interactions with the biological environment.

Furthermore, the integration of this compound with polymeric systems is a promising strategy for fabricating robust and responsive materials. For example, it can be conjugated to thermo-responsive polymers to create systems where self-assembly and disassembly can be triggered by changes in temperature. mdpi.com This opens up possibilities for creating injectable hydrogels that can solidify in situ for tissue engineering applications or controlled-release drug delivery systems. The self-assembly of Fmoc-protected amino acids and dipeptides is known to form hydrogels with nanoscale order and notable mechanical properties, which are of great interest for creating 3D scaffolds to support cell growth. rsc.org

The principles of supramolecular chemistry can be harnessed to direct the hierarchical assembly of these multi-component systems. By carefully designing the non-covalent interactions between the different building blocks, it is possible to control the formation of structures at multiple length scales, from nano- to micro- and even macroscopic levels. This hierarchical organization is a hallmark of biological systems and is a key goal in the development of advanced functional materials.

Future Scope in Bio-inspired Research and Nanotechnology

The unique combination of biocompatibility, self-assembly, and tunable lipophilicity makes this compound a highly promising molecule for future applications in bio-inspired research and nanotechnology. The ability of Fmoc-modified amino acids and peptides to form a variety of nanostructures provides a versatile platform for mimicking biological systems and developing novel nanotechnologies. rsc.org

In the realm of nanomedicine , derivatives of this compound could be engineered as sophisticated drug delivery vehicles. mdpi.comnih.govnih.gov The hydrophobic core of the self-assembled nanostructures is an ideal environment for encapsulating poorly water-soluble drugs, while the surface can be functionalized with targeting ligands to ensure specific delivery to diseased cells or tissues. The controlled release of the therapeutic payload could be triggered by specific physiological cues, such as changes in pH or the presence of certain enzymes.

In tissue engineering , hydrogels formed from this compound and its derivatives can serve as biocompatible scaffolds that mimic the extracellular matrix. rsc.org The mechanical properties of these hydrogels can be tuned by modifying the molecular structure of the building blocks, and they can be loaded with growth factors or other signaling molecules to promote tissue regeneration. northwestern.edunih.gov The injectable nature of some of these hydrogel systems offers a minimally invasive approach for tissue repair.

Furthermore, the self-assembling properties of this compound can be exploited for the bottom-up fabrication of novel nanomaterials with unique optical and electronic properties. By controlling the arrangement of the Fmoc groups, which are chromophoric, it may be possible to create materials with tailored photophysical characteristics for applications in sensing and imaging. The integration of these self-assembled structures with other nanomaterials, such as carbon dots or magnetic nanoparticles, could lead to the development of multifunctional hybrid materials with synergistic properties. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Fmoc-2-amino-3-decyloxy-propionic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically synthesized via SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) protection for the α-amino group. The decyloxy side chain requires selective protection, often with acid-labile groups (e.g., Aloc) to prevent interference during coupling. After sequential deprotection (e.g., using 20% piperidine in DMF for Fmoc removal), the resin-bound peptide is cleaved with trifluoroacetic acid (TFA) to yield the final product . Characterization involves HPLC for purity assessment and mass spectrometry (MS) for molecular weight confirmation .

Q. How should researchers handle solubility challenges during the purification of this compound?

- Methodological Answer : Due to the hydrophobic decyloxy group, solubility in polar solvents (e.g., water or acetonitrile) is limited. Optimize dissolution using DMF or dichloromethane (DCM) during SPPS. For reverse-phase HPLC purification, gradients with high organic phases (e.g., 70–90% acetonitrile in water with 0.1% TFA) are recommended. Sonication or mild heating (≤40°C) may aid dissolution without degrading the Fmoc group .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While not classified as hazardous, avoid inhalation of dust and skin contact. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store at 0–4°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR signals (e.g., δH for the decyloxy chain) may arise from residual solvents or rotameric conformations. Use high-field NMR (≥500 MHz) in deuterated DMSO or CDCl3, and compare with computational predictions (DFT-based tools like Gaussian). For ambiguous peaks, 2D NMR (COSY, HSQC) can clarify coupling patterns and assign stereochemistry .

Q. What strategies mitigate side reactions during the coupling of this amino acid in peptide sequences?

- Methodological Answer : The bulky decyloxy group can sterically hinder coupling. Use double coupling protocols with activators like HATU or PyBOP and extend reaction times (2–4 hours). Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection. If aggregation occurs, incorporate chaotropic agents (e.g., 6 M guanidine HCl) to solubilize the peptide-resin .

Q. How does the decyloxy side chain influence peptide stability and aggregation in aqueous buffers?

- Methodological Answer : The decyloxy group enhances hydrophobicity, increasing aggregation propensity. Circular dichroism (CD) and dynamic light scattering (DLS) can assess secondary structure and particle size. To stabilize peptides, use detergents (e.g., SDS) or co-solvents (e.g., 10–20% DMSO). For in vitro assays, optimize buffer pH (e.g., 7.4 with 150 mM NaCl) to mimic physiological conditions .

Q. What analytical methods are suitable for detecting decomposition products of this compound under prolonged storage?

- Methodological Answer : Decomposition (e.g., Fmoc cleavage or oxidation) can be monitored via LC-MS with UV detection at 265 nm (Fmoc absorbance). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with mass fragmentation (MS/MS) identify degradation pathways. For quantification, calibrate against reference standards of known degradation products .

Data Interpretation and Optimization

Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS analysis?

- Methodological Answer : Mass shifts (e.g., +16 Da) may indicate oxidation of the decyloxy chain. Perform post-source decay (PSD) MS/MS to localize modifications. Alternatively, use MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix for higher resolution. Calibrate instruments with peptide standards (e.g., bradykinin) to minimize systematic errors .

Q. What experimental controls are essential when studying the biological activity of peptides containing this amino acid?

- Methodological Answer : Include negative controls (scrambled sequences or alanine-substituted analogs) to isolate the decyloxy group’s contribution. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities. For cellular assays, validate membrane permeability via confocal microscopy with fluorescently tagged peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.